molecular formula C11H19N3O3 B13912113 Tert-butyl 6-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate

Tert-butyl 6-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate

Cat. No.: B13912113
M. Wt: 241.29 g/mol
InChI Key: VWGXRUPMQNPINJ-UHFFFAOYSA-N
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Description

Tert-butyl 6-oxo-2,5,8-triazaspiro[35]nonane-2-carboxylate is a chemical compound with the molecular formula C11H19N3O3 It is a spirocyclic compound, which means it contains a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of tert-butyl 2-oxo-2-azaspiro[3.3]heptane-2-carboxylate with appropriate reagents to introduce the triazaspiro structure. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that are optimized for high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and minimize human error .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. .

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Tert-butyl 6-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 6-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 6-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate is unique due to its triazaspiro structure, which provides distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C11H19N3O3

Molecular Weight

241.29 g/mol

IUPAC Name

tert-butyl 6-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate

InChI

InChI=1S/C11H19N3O3/c1-10(2,3)17-9(16)14-6-11(7-14)5-12-4-8(15)13-11/h12H,4-7H2,1-3H3,(H,13,15)

InChI Key

VWGXRUPMQNPINJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CNCC(=O)N2

Origin of Product

United States

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